molecular formula C9H7NO4S B14681252 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide CAS No. 38709-94-3

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide

Cat. No.: B14681252
CAS No.: 38709-94-3
M. Wt: 225.22 g/mol
InChI Key: MUBCNRSEASQCLT-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.

    5-Phenylisoxazole: Precursor to the nitrated compound.

    Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.

Uniqueness

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.

Properties

CAS No.

38709-94-3

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,3-oxathiole 3-oxide

InChI

InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2

InChI Key

MUBCNRSEASQCLT-UHFFFAOYSA-N

Canonical SMILES

C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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